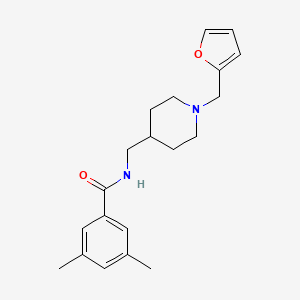

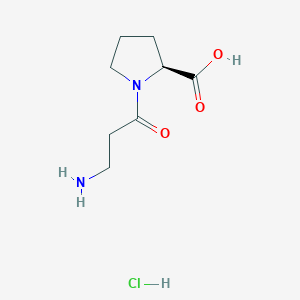

![molecular formula C14H13N3O3 B2487088 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid CAS No. 843668-27-9](/img/structure/B2487088.png)

2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzofuro[3,2-d]pyrimidin derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds and undergoing ring fusion, cyclization, and substitution reactions. For instance, Kanno et al. (1991) describe a method for synthesizing ring-fused pyrimidinone derivatives, highlighting the complex processes involved in constructing the pyrimidine core from simpler precursors (Kanno, H., Yamaguchi, H., Ichikawa, Y., & Isoda, S., 1991). Similarly, Huang et al. (2020) detail the synthesis of a chlorothieno[3,2-d]pyrimidin derivative, showcasing the meticulous design and execution required for such molecules (Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F., 2020).

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidin derivatives is characterized by the fusion of benzofuran and pyrimidine rings, which imparts unique electronic and spatial properties to these molecules. Crystallographic studies, such as those conducted by Huang et al. (2020), provide insights into the tetragonal system and the bond lengths and angles critical to the compound's stability and reactivity (Huang et al., 2020).

Chemical Reactions and Properties

Benzofuro[3,2-d]pyrimidin derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The ability to undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions makes them valuable intermediates in organic synthesis. Behbehani et al. (2013) explore the non-concerted nucleophilic [4+1] cycloaddition reactions involving arylazonicotinates, demonstrating the complex reactivity of related pyrimidine derivatives (Behbehani, H., Ibrahim, H. M., & Elnagdi, M., 2013).

Physical Properties Analysis

The physical properties of benzofuro[3,2-d]pyrimidin derivatives, such as melting points, solubility, and crystallinity, are crucial for their handling and application in various contexts. These properties are often determined experimentally and are influenced by the molecular structure and substituents present on the core pyrimidine ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in defining the applications and synthesis routes for benzofuro[3,2-d]pyrimidin derivatives. Studies like those by Brown and Waring (1978) investigate the ionization of pyrimidin-2-ylacetic acids, providing a glimpse into the acid-base behavior of these compounds (Brown, D. & Waring, P., 1978).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, interact with their targets by inhibiting their activity, which can lead to a variety of downstream effects .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to affect a variety of signaling pathways associated with their targets .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have shown significant inhibitory activity in various assays .

Action Environment

The environment can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-2-10-16-12-8-5-3-4-6-9(8)20-13(12)14(17-10)15-7-11(18)19/h3-6H,2,7H2,1H3,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKALSDUPSDKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)